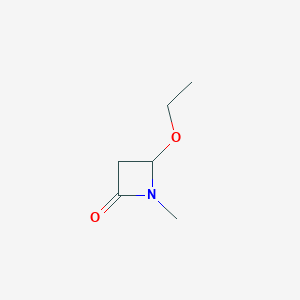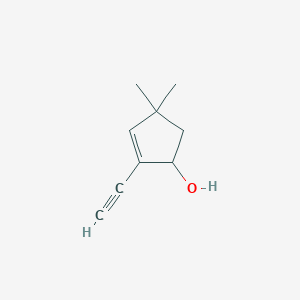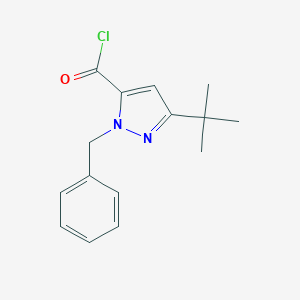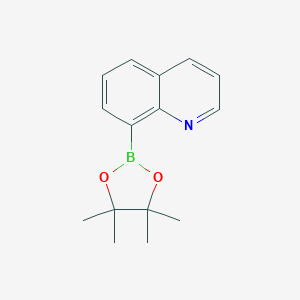
Methyl perfluorohexadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl perfluorohexadecanoate is a chemical compound with the molecular formula C17H3F31O2 . It is used for research and development purposes .
Molecular Structure Analysis
This compound has a complex molecular structure. It contains a total of 52 bonds, including 49 non-H bonds, 1 multiple bond, 15 rotatable bonds, 1 double bond, and 1 ester .Physical and Chemical Properties Analysis
This compound has a molecular weight of 828.16 . It is a solid powder at ambient temperature . More detailed physical and chemical properties are not provided in the available resources.科学的研究の応用
Environmental Degradation and Microbial Interaction
Studies have explored the environmental degradation pathways and microbial interactions of polyfluoroalkyl chemicals, which include compounds like methyl perfluorohexadecanoate. These compounds, due to their fluorinated moieties, pose a challenge in environmental degradation. Research has shown that microbial degradation plays a significant role in breaking down non-fluorinated functionalities, leading to the formation of perfluorocarboxylic acids and sulfonic acids. This microbial interaction is critical in understanding the environmental fate and effects of these precursors (Liu & Avendaño, 2013).
Developmental Toxicity
The developmental toxicity of perfluoroalkyl acids, which are closely related to this compound, has been reviewed, highlighting the concerns regarding their widespread prevalence in humans and the environment. Despite earlier studies suggesting limited teratological effects, recent research has raised concerns about their potential developmental and reproductive toxicity, prompting further investigation into their health risk assessments (Lau, Butenhoff, & Rogers, 2004).
Human Exposure through Drinking Water
The potential for human exposure to PFASs, including compounds like this compound, through drinking water has been critically reviewed. While diet remains a significant exposure pathway, drinking water can also contribute substantially in certain cases. This review emphasizes the importance of understanding PFAS levels in drinking water and their health risks, underscoring the need for more comprehensive studies to assess their safety (Domingo & Nadal, 2019).
Biological Monitoring and Immunotoxicity
Biological monitoring studies have highlighted the accumulation of PFASs, like this compound, in humans and wildlife, indicating significant exposure and bioaccumulation. These compounds have been linked to various toxic effects, including immunotoxicity, which affects both cell-mediated and humoral immunity. Such findings underscore the potential health risks associated with PFAS exposure, necessitating ongoing monitoring and research to fully understand their impacts (Houde et al., 2006; Corsini et al., 2014).
Novel Treatment Technologies
Research into novel treatment technologies for PFAS compounds, including those structurally similar to this compound, has focused on addressing the challenges posed by their physicochemical properties. Studies have explored various treatment methods, such as sonochemistry, bioremediation, and photolysis, to effectively remove these compounds from water sources. This research is pivotal in developing effective remediation strategies to mitigate the environmental impact of PFASs (Kucharzyk et al., 2017).
Safety and Hazards
Methyl perfluorohexadecanoate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended .
特性
IUPAC Name |
methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontafluorohexadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H3F31O2/c1-50-2(49)3(18,19)4(20,21)5(22,23)6(24,25)7(26,27)8(28,29)9(30,31)10(32,33)11(34,35)12(36,37)13(38,39)14(40,41)15(42,43)16(44,45)17(46,47)48/h1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKIAPZSCAKSNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H3F31O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374976 |
Source


|
| Record name | Methyl perfluorohexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
828.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165457-57-8 |
Source


|
| Record name | Methyl perfluorohexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 165457-57-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-[3-Iodoprop-2-enyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B62488.png)
![6H-Pentaleno[1,6a-b]furan-6-one,2-ethoxyoctahydro-(9CI)](/img/structure/B62497.png)
![4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine](/img/structure/B62498.png)




![5,6-Dihydro-4H-thieno[3,4-c]pyrrole-1-carbonitrile](/img/structure/B62507.png)



